

2-Aminooctane synthesis methods

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Compound of Interest

Compound Name: 2-Aminooctane

CAS No.: 693-16-3

Cat. No.: B1582153

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Executive Summary

This technical guide details the synthesis of **2-Aminooctane** (CAS: 693-16-3), a secondary alkylamine critical in surfactant chemistry, corrosion inhibition, and as a pharmaceutical intermediate.^[1] Unlike simple primary amines, the position of the amino group at the C2 chiral center presents specific challenges regarding regioselectivity and stereochemistry.

This dossier prioritizes two industrial-grade pathways:

- Catalytic Reductive Amination: The "Gold Standard" for atom economy and scalability.^[1]
- The Leuckart-Wallach Reaction: A robust, equipment-forgiving alternative for non-pressurized environments.^[1]

Strategic Route Analysis

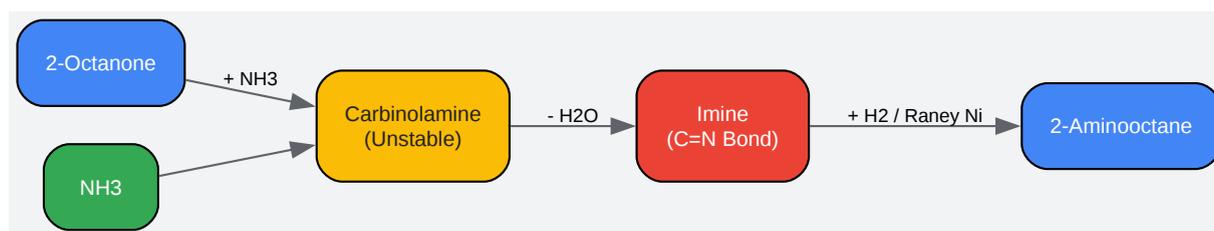
Feature	Route A: Reductive Amination	Route B: Leuckart-Wallach	Route C: Oxime Reduction
Precursor	2-Octanone + Ammonia	2-Octanone + Ammonium Formate	2-Octanone Oxime
Atom Economy	High (Water is only byproduct)	Medium (CO ₂ byproduct)	Low (Multi-step)
Pressure	High (Hydrogenation)	Atmospheric	Atmospheric
Scalability	Industrial (>100 kg)	Lab/Pilot (<10 kg)	Lab (<1 kg)
Key Risk	Catalyst poisoning, H ₂ safety	High temp (180°C), sublimation	Stoichiometric metal waste

Method A: Catalytic Reductive Amination (High-Pressure)[1]

Context: This is the preferred industrial route due to its cleanliness and efficiency. It involves the condensation of 2-octanone with ammonia to form an imine, followed by in-situ hydrogenation.[1]

Reaction Mechanism

The reaction proceeds via a carbinolamine intermediate, dehydrating to the imine (Schiff base), which is then reduced on the metal surface.



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Figure 1: Mechanism of Reductive Amination showing the critical imine intermediate.[1]

Detailed Protocol

Note: This protocol assumes a 1.0 mol scale.

Reagents:

- 2-Octanone (128.2 g, 1.0 mol)[1]
- Methanol (anhydrous, 300 mL)
- Ammonia (anhydrous gas or 7N methanolic solution)[1]
- Raney Nickel (Active catalyst, ~10 g) - Handle under water/solvent; pyrophoric.[1]

Procedure:

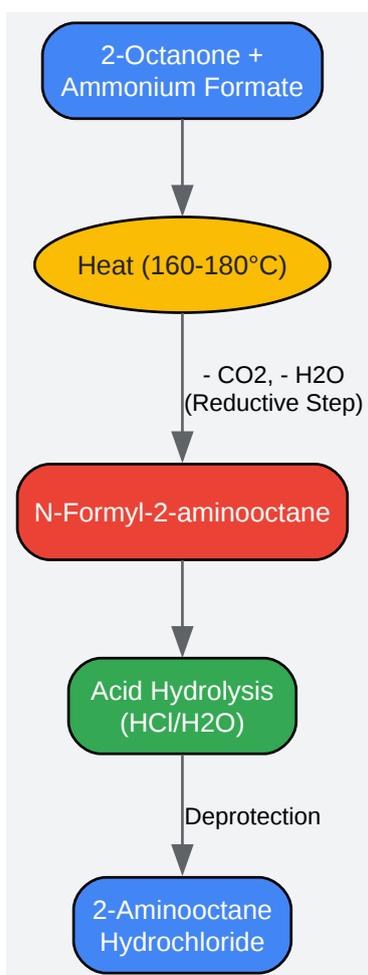
- Imine Formation (Equilibrium Control): In a high-pressure autoclave, dissolve 2-octanone in methanol. Cool to 0°C. Saturate the solution with anhydrous ammonia gas. Critical Insight: Excess ammonia (5-10 eq) is required to suppress secondary amine formation (dimerization).[1]
- Catalyst Addition: Add the Raney Nickel slurry.[1] Safety: Ensure the catalyst is never dry.
- Hydrogenation: Seal the autoclave. Purge with N₂ (3x) then H₂ (3x).[1] Pressurize to 50-80 bar (725-1160 psi) H₂.
- Reaction: Heat to 80-100°C with vigorous stirring (1000 rpm). The reaction is mass-transfer limited; hydrogen must dissolve into the liquid phase.
- Monitoring: Monitor H₂ uptake. Reaction is complete when pressure drop ceases (typically 4-6 hours).[1]
- Workup: Cool to RT. Vent H₂. Filter catalyst over Celite (keep wet!).[1] Concentrate the filtrate to remove methanol/ammonia.
- Purification: Distill the residue at atmospheric pressure. Collect the fraction boiling at 163-165°C.[1]

Method B: The Leuckart-Wallach Reaction (Atmospheric)

Context: Ideal for laboratories lacking high-pressure hydrogenation equipment.[1] It utilizes ammonium formate as both the nitrogen source and the reducing agent (hydrogen donor).[2][3]

Reaction Mechanism

This unique pathway involves the formation of an N-formyl derivative which is subsequently hydrolyzed.[1]



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Figure 2: The Leuckart pathway, highlighting the N-formyl intermediate and CO₂ evolution.[1]

Detailed Protocol

Reagents:

- 2-Octanone (64.1 g, 0.5 mol)[1]
- Ammonium Formate (126 g, 2.0 mol) - Use 4 molar equivalents.[1]
- Hydrochloric acid (concentrated)[1]

Procedure:

- Setup: Equip a 3-neck round-bottom flask with a thermometer, a Dean-Stark trap (or simple distillation head), and a heating mantle.
- Condensation: Add ketone and ammonium formate. Heat the mixture. At $\sim 150^{\circ}\text{C}$, the mixture becomes homogeneous.
- Distillation: As the temperature rises to $180\text{-}185^{\circ}\text{C}$, water and some ketone will distill over.[1]
Critical Insight: Return any distilled ketone to the flask. The removal of water drives the equilibrium.
- Reflux: Maintain $180\text{-}185^{\circ}\text{C}$ for 3-4 hours until CO_2 evolution ceases.
- Hydrolysis: Cool the mixture to $<100^{\circ}\text{C}$. Add 100 mL concentrated HCl carefully. Reflux for 1 hour to hydrolyze the N-formyl intermediate.
- Isolation: Cool to RT. The solution may separate; extract with ether to remove unreacted ketone (discard organic layer).
- Basification: Basify the aqueous layer with 50% NaOH solution ($\text{pH} > 12$).[1] The amine will separate as an oil.
- Purification: Extract the oil with ether, dry over KOH pellets, and distill.

Stereochemical Considerations

2-Aminooctane possesses a chiral center at C2.[1]

- Chemical Synthesis: Both methods above yield a racemic (\pm) mixture.[1]

- Resolution: To obtain pure (R)- or (S)-**2-aminooctane**, react the racemate with a chiral acid such as (L)-(+)-Tartaric acid or N-Acetyl-L-leucine.[1] Crystallize the diastereomeric salts from ethanol, then basify to release the enantiopure amine.
- Enzymatic Route: Recent advances utilize Amine Transaminases (ATAs) (e.g., from *Vibrio fluvialis*) which can kinetically resolve the ketone to the (S)-amine with >99% ee, though this requires specialized biocatalysis setups [1].

Characterization & Quality Control

Property	Specification	Method
Appearance	Clear, colorless liquid	Visual
Boiling Point	163 - 165 °C	Atmospheric Distillation
Refractive Index		Refractometer
Density	0.775 g/mL	Pycnometer
Assay	> 98.0%	GC-FID
Water Content	< 0.5%	Karl Fischer

Spectroscopic Validation:

- IR (Neat): N-H stretch (doublet for primary amine) at 3300-3400 cm^{-1} ; C-H stretch at 2850-2960 cm^{-1} . [1]
- ^1H NMR (CDCl_3):
0.9 (t, 3H, terminal CH_3), 1.05 (d, 3H, $\text{CH}_3\text{-CH-N}$), 1.2-1.5 (m, 10H, chain), 2.9 (m, 1H, CH-N).

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